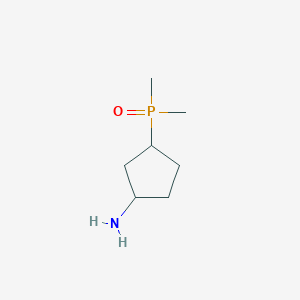

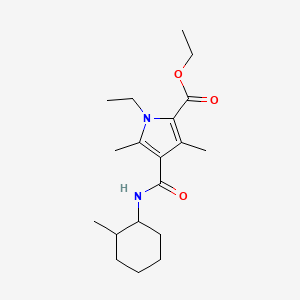

![molecular formula C16H13N3O2S B2810634 N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide CAS No. 920351-02-6](/img/structure/B2810634.png)

N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications .

Synthesis Analysis

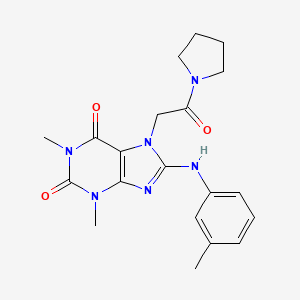

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallizes in a different crystal system or space group .Chemical Reactions Analysis

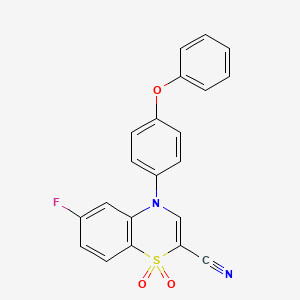

The reaction between benzo[d]thiazol-2-amine and flurbiprofen resulted in the formation of a new flurbiprofen derivative . The synthesized compounds were evaluated for their anti-inflammatory activity .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications

Corrosion Inhibition

Research has explored the use of N-(benzo[d]thiazole-2-yl) derivatives as corrosion inhibitors. For instance, a study by Chugh et al. (2019) demonstrated the effectiveness of such compounds in inhibiting mild steel corrosion in hydrochloric acid, suggesting potential industrial applications (Chugh, Singh, Thakur, Pani, Pandey, Lgaz, Chung, & Ebenso, 2019).

Biomedical Applications

- Antimicrobial Activity: Compounds containing the benzo[d]thiazol moiety have shown antimicrobial properties. For example, El‐Wahab et al. (2014) found that a coumarin–thiazole derivative exhibited antimicrobial effects when incorporated into polyurethane coatings, indicating potential for antimicrobial surface treatments (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

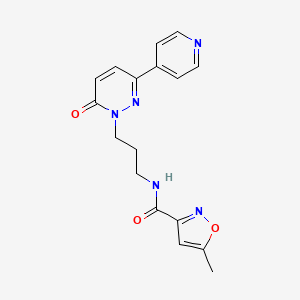

- Anticancer Activity: Research by Gomha, Edrees, and Altalbawy (2016) revealed that bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promise as anti-tumor agents against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

- DNA Interaction: Mixed-ligand copper(II)-sulfonamide complexes, including N-(benzo[d]thiazol-2-yl) derivatives, have been studied for their interaction with DNA and potential anticancer activity. González-Álvarez et al. (2013) found that these complexes can induce cell death in tumor cells, highlighting their potential in cancer therapy (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).

Chemosensory Applications

- Fluorescent Chemosensors: Chen et al. (2017) developed a rhodamine B derivative containing the benzo[d]thiazol-2-yl moiety for selective determination of Fe3+ ions, indicating its utility as a chemosensor in various applications (Chen, Bao, Hai, Zhou, Ye, & Zhu, 2017).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-10-5-4-6-11(9-10)17-14(20)15(21)19-16-18-12-7-2-3-8-13(12)22-16/h2-9H,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXJQEYURLBKQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

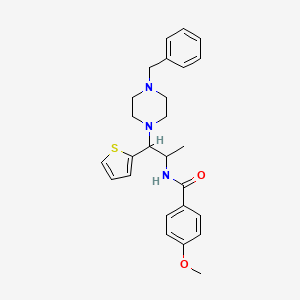

![2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2810551.png)

![N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2810556.png)

![4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid](/img/structure/B2810559.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2810561.png)

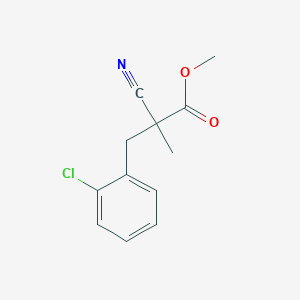

![(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2810567.png)

![N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2810568.png)